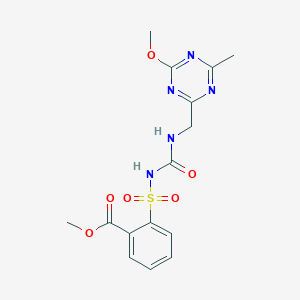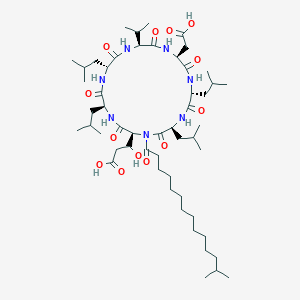![molecular formula C22H24Cl2N2O8 B8071252 (2Z,4R,6S)-2-[amino(hydroxy)methylidene]-7-chloro-4-(dimethylamino)-6,10,11,12a-tetrahydroxy-6-methyl-4,4a,5,5a-tetrahydrotetracene-1,3,12-trione;hydrochloride](/img/structure/B8071252.png)
(2Z,4R,6S)-2-[amino(hydroxy)methylidene]-7-chloro-4-(dimethylamino)-6,10,11,12a-tetrahydroxy-6-methyl-4,4a,5,5a-tetrahydrotetracene-1,3,12-trione;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the identifier “(2Z,4R,6S)-2-[amino(hydroxy)methylidene]-7-chloro-4-(dimethylamino)-6,10,11,12a-tetrahydroxy-6-methyl-4,4a,5,5a-tetrahydrotetracene-1,3,12-trione;hydrochloride” is known as 4-epi-Chlortetracycline Hydrochloride. It is a derivative of tetracycline and acts as a metalloproteinase inhibitor. This compound is primarily used in research settings and has applications in treating tissue-destructive diseases and cancer .
準備方法
Synthetic Routes and Reaction Conditions
4-epi-Chlortetracycline Hydrochloride is synthesized through the chemical modification of tetracycline. The process involves the epimerization of chlortetracycline under specific conditions to yield 4-epi-Chlortetracycline. The hydrochloride salt is then formed by reacting the compound with hydrochloric acid. The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability and purity of the final product .
Industrial Production Methods
In industrial settings, the production of 4-epi-Chlortetracycline Hydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is then purified through crystallization and filtration techniques to remove any impurities .
化学反応の分析
Types of Reactions
4-epi-Chlortetracycline Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
科学的研究の応用
4-epi-Chlortetracycline Hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in chemical synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving metalloproteinase inhibition and its effects on biological systems.
Medicine: Investigated for its potential therapeutic effects in treating tissue-destructive diseases and cancer.
Industry: Utilized in the development of new materials and compounds with specific properties.
作用機序
The mechanism of action of 4-epi-Chlortetracycline Hydrochloride involves its ability to inhibit metalloproteinases. These enzymes play a crucial role in the degradation of extracellular matrix components, and their inhibition can prevent tissue destruction. The compound binds to the active site of metalloproteinases, blocking their activity and preventing the breakdown of extracellular matrix proteins .
類似化合物との比較
Similar Compounds
Chlortetracycline Hydrochloride: A closely related compound with similar properties but different epimerization.
Tetracycline Hydrochloride: Another derivative of tetracycline with distinct chemical and biological properties.
Doxycycline Hydrochloride: A tetracycline antibiotic with a different mechanism of action and therapeutic applications.
Uniqueness
4-epi-Chlortetracycline Hydrochloride is unique due to its specific epimerization, which imparts distinct chemical properties and biological activities. Its ability to inhibit metalloproteinases sets it apart from other tetracycline derivatives, making it valuable in research focused on tissue-destructive diseases and cancer .
特性
IUPAC Name |
(2Z,4R,6S)-2-[amino(hydroxy)methylidene]-7-chloro-4-(dimethylamino)-6,10,11,12a-tetrahydroxy-6-methyl-4,4a,5,5a-tetrahydrotetracene-1,3,12-trione;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O8.ClH/c1-21(32)7-6-8-15(25(2)3)17(28)13(20(24)31)19(30)22(8,33)18(29)11(7)16(27)12-10(26)5-4-9(23)14(12)21;/h4-5,7-8,15,26-27,31-33H,6,24H2,1-3H3;1H/b20-13-;/t7?,8?,15-,21+,22?;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRXOSDMYCQSQHB-FYYHQSBKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC3C(C(=O)C(=C(N)O)C(=O)C3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)N(C)C)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C2CC3[C@H](C(=O)/C(=C(\N)/O)/C(=O)C3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)N(C)C)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24Cl2N2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Hexanoic acid,4-[[(1,1-dimethylethoxy)carbonyl]amino]-5-methyl-, (4R)-](/img/structure/B8071196.png)
![9H-Xanthene-4-propanoicacid, 5-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethyl]-](/img/structure/B8071202.png)



![sodium [(3S,4R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl hydrogen phosphate](/img/structure/B8071239.png)




![4-cyano-4-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N,5-dimethylhexanamide](/img/structure/B8071261.png)
![7-chloro-3-[(2R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]quinazolin-4-one](/img/structure/B8071264.png)


